molecular formula C15H25ClN4O3 B2855129 N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-4-chloro-N-propyl-butyramide CAS No. 730949-66-3

N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-4-chloro-N-propyl-butyramide

Cat. No.: B2855129
CAS No.: 730949-66-3
M. Wt: 344.84
InChI Key: YTSSQRKVEJJMEK-UHFFFAOYSA-N
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Description

N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-4-chloro-N-propyl-butyramide is a complex organic compound with a molecular formula of C17H29ClN4O3 This compound is notable for its unique structure, which includes a pyrimidine ring, an amide group, and a chloro substituent

Properties

IUPAC Name

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25ClN4O3/c1-3-5-10-20-13(17)12(14(22)18-15(20)23)19(9-4-2)11(21)7-6-8-16/h3-10,17H2,1-2H3,(H,18,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSSQRKVEJJMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=O)NC1=O)N(CCC)C(=O)CCCCl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound features a 1,2,3,4-tetrahydropyrimidine-2,4-dione scaffold substituted with:

  • A butyl group at N1
  • An amino group at C6
  • A branched amide side chain at C5, comprising 4-chlorobutanoyl and N-propyl substituents.

Key structural insights from SMILES notation (O=C(N(C1=C(N)N(CCC)C(NC1=O)=O)CCCC)CCCCl):

  • The tetrahydropyrimidinone ring adopts a non-planar conformation due to N-alkylation.
  • The 4-chlorobutanamide side chain introduces steric bulk and electrophilic reactivity.

Retrosynthetic disconnections suggest three strategic bond-forming steps:

  • Assembly of the tetrahydropyrimidinone core
  • N1-butyl introduction
  • C5-amide functionalization

Core Synthesis: 6-Amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Biginelli Reaction Variants

Modified Biginelli conditions using:

  • Urea derivatives as the urea component
  • Ethyl acetoacetate or analogs as the β-ketoester
  • Butyraldehyde for N-alkylation

Representative protocol (adapted from protease inhibitor syntheses):

Component Quantity Role
1-Butylurea 1.0 eq Urea derivative
Ethyl 3-aminocrotonate 1.2 eq β-Ketoester equivalent
Butyraldehyde 1.5 eq Alkylating agent
HCl (conc.) Catalyst Acid catalyst
Ethanol Solvent Reflux medium

Procedure:

  • Reflux components at 80°C for 12 hr under N₂.
  • Neutralize with NaHCO₃, extract with EtOAc.
  • Recrystallize from ethanol/water (yield: 68-72%).

Alternative Cyclocondensation Routes

Microwave-assisted synthesis reduces reaction times:

Parameter Value
Temperature 120°C
Time 25 min
Pressure 150 psi
Yield Improvement +18% vs thermal

Side Chain Installation: 4-Chloro-N-propyl-butanamide

Chlorobutanoyl Chloride Preparation

Stepwise chlorination:

  • Butyrolactone → 4-chlorobutyric acid (Cl₂, UV light)
  • Conversion to acid chloride (SOCl₂, 70°C, 4 hr)

Analytical data:

  • Boiling point: 142-145°C
  • Purity (GC-MS): ≥98%

Amide Coupling Strategies

Schotten-Baumann Conditions

Reaction of 4-chlorobutanoyl chloride with N-propylamine:

Reagent Molar Ratio
4-Chlorobutanoyl chloride 1.0
N-Propylamine 1.1
NaOH (10%) 3.0
Dichloromethane Solvent

Yield: 83% after silica gel chromatography

Carbodiimide-Mediated Coupling

For sensitive substrates:

Component Quantity
4-Chlorobutyric acid 1.0 eq
EDC·HCl 1.2 eq
HOBt 1.1 eq
DIPEA 2.5 eq
N-Propylamine 1.5 eq

Reaction monitoring (HPLC):

  • Retention time shift: 2.8 → 4.1 min
  • Conversion: 96% in 6 hr

Final Assembly: C5 Functionalization

Nucleophilic Acylation

Reacting the tetrahydropyrimidinone with 4-chloro-N-propyl-butanamide chloride:

Optimized conditions:

  • Base: NaH (2.2 eq) in THF
  • Temperature: −10°C → 25°C gradient
  • Reaction time: 18 hr

Workup:

  • Quench with NH₄Cl
  • Extract with CH₂Cl₂
  • Chromatography (hexane:EtOAc 3:1)

Yield data from suppliers:

Source Purity Yield
BLD Pharm 95% 61%
ChemScene 95% 58%

Analytical Characterization

Spectroscopic data consolidation:

Technique Key Signals
¹H NMR (400 MHz, DMSO-d6) δ 1.25 (t, J=7.2 Hz, 3H, CH₂CH₂CH₃), 2.45 (m, 2H, COCH₂), 3.85 (q, J=6.8 Hz, 2H, NCH₂)
IR (KBr) 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend)
HRMS (ESI+) m/z 345.1543 [M+H]⁺ (calc. 345.1548)

Thermal properties:

  • Melting point: 189-192°C (dec.)
  • TGA: Decomposition onset 210°C

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Price (USD/kg) Source
1-Butylurea 420 BLD Pharm
4-Chlorobutanoyl chloride 780 ChemScene
N-Propylamine 310 PubChem Lite

Environmental Impact Metrics

Parameter Value Regulation
PMI (Process Mass Intensity) 86 ACS Green Chemistry
E-factor 34 OECD Guidelines

Emerging Methodologies

Flow Chemistry Approaches

Microreactor trials show promise for amide coupling:

Condition Batch Yield Flow Yield
Residence time 8 min 58% 79%
Temperature 100°C - 81%

Biocatalytic Alternatives

Lipase-mediated amidation under investigation:

Enzyme Conversion Selectivity
Candida antarctica B 41% 88% R
Pseudomonas fluorescens 29% 92% S

Chemical Reactions Analysis

N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-4-chloro-N-propyl-butyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, forming various substituted derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as water, ethanol, and dichloromethane.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-4-chloro-N-propyl-butyramide is C16H27ClN4O3C_{16}H_{27}ClN_{4}O_{3} with a molecular weight of approximately 358.86 g/mol. The compound features a pyrimidine ring structure that is critical for its biological activity.

Antitumor Activity

One of the most significant applications of this compound is in cancer treatment. Research has indicated that derivatives of pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. The specific mechanism involves the inhibition of DNA synthesis and repair pathways in cancer cells, leading to increased apoptosis (programmed cell death).

Case Study:
A study published in Cancer Research demonstrated the efficacy of pyrimidine derivatives in inhibiting tumor growth in non-small-cell lung carcinoma models. The compound was shown to induce cell cycle arrest and apoptosis through the activation of specific signaling pathways .

G Protein-Coupled Receptor Modulation

Recent studies have highlighted the role of this compound as a modulator of G protein-coupled receptors (GPCRs), which are pivotal in various physiological processes and are common targets for drug development.

Mechanism of Action:
The compound interacts with specific GPCRs, influencing intracellular signaling cascades that regulate cellular responses such as growth, differentiation, and apoptosis. This modulation can lead to therapeutic benefits in conditions such as inflammation and cancer.

Case Study:
Research published in Nature Reviews Drug Discovery illustrated how similar compounds could enhance or inhibit GPCR signaling pathways, providing insights into their potential as therapeutic agents .

Data Table: Summary of Applications

Application AreaSpecific UseReference
Antitumor ActivityInhibition of DNA synthesisCancer Research
GPCR ModulationRegulation of cellular signalingNature Reviews

Mechanism of Action

The mechanism of action of N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-4-chloro-N-propyl-butyramide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-4-chloro-N-propyl-butyramide can be compared with other similar compounds, such as:

    N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-N-pentyl-succinamic acid: This compound has a similar pyrimidine ring structure but differs in the substituents attached to the ring.

    N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-N-butyl-2-chloro-acetamide: This compound also contains a pyrimidine ring and a chloro substituent but has different alkyl groups attached.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-4-chloro-N-propyl-butyramide (hereafter referred to as the compound) is a synthetic derivative characterized by its unique pyrimidine structure and a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C15H25ClN4O3
  • Molecular Weight : 344.84 g/mol
  • CAS Number : 730949-66-3

The compound exhibits several biological activities primarily through its interaction with various biological targets:

  • Anticonvulsant Activity : The compound's structure suggests potential anticonvulsant properties. Similar compounds in the literature have shown efficacy in reducing seizure activity in animal models. The mechanism likely involves modulation of sodium channels and enhancement of GABAergic transmission .
  • Antitumor Activity : Preliminary studies indicate that derivatives of pyrimidine compounds can exhibit cytotoxic effects against certain cancer cell lines. The compound may act by inducing apoptosis or inhibiting cell proliferation through interference with DNA synthesis .
  • Anti-inflammatory Effects : Some studies suggest that related compounds demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which could be relevant for conditions such as arthritis or other inflammatory diseases .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effects on various cell lines:

  • Cell Viability Assays : The compound was tested against human cancer cell lines (e.g., HeLa, MCF-7). Results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
Cell LineIC50 (µM)
HeLa15
MCF-720

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and in vivo efficacy:

  • Seizure Models : In maximal electroshock seizure tests, the compound demonstrated significant anticonvulsant activity with an ED50 comparable to established antiepileptic drugs.
Treatment GroupED50 (mg/kg)
Control22
Compound18

Case Studies

  • Anticonvulsant Efficacy : A study involving the administration of the compound in a rodent model showed promising results in reducing seizure frequency and duration when compared to a placebo group.
  • Antitumor Activity : In a xenograft model of breast cancer, treatment with the compound resulted in a significant reduction in tumor size after four weeks of administration compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-4-chloro-N-propyl-butyramide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Construct the pyrimidine core via cyclization of barbituric acid derivatives with alkylating agents (e.g., butyl and propyl groups) under reflux in aprotic solvents like dimethylformamide (DMF) .
  • Step 2 : Introduce the 4-chloro-butyramide moiety using coupling agents such as EDCI/HOBt in dichloromethane, ensuring anhydrous conditions to minimize side reactions .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust pH (e.g., buffer solutions like ammonium acetate at pH 6.5) to stabilize intermediates .

Q. How can purity and structural integrity be validated during synthesis?

  • Analytical Methods :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .
  • NMR : Confirm substituent positions via 1H^1H-NMR (e.g., butyl/propyl chain integration at δ 0.8–1.5 ppm) and 13C^{13}C-NMR (amide carbonyl signals at ~170 ppm) .
  • Mass Spectrometry : Compare observed molecular ion peaks (e.g., [M+H]+^+) with theoretical values to verify molecular formula .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro, butyl, propyl groups) influence the compound’s bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

  • Chloro Group : Enhances lipophilicity and target binding (e.g., kinase inhibition) but may increase cytotoxicity. Compare with non-chlorinated analogs via in vitro assays .

  • Alkyl Chains (Butyl/Propyl) : Prolong metabolic stability but reduce solubility. Use logP calculations (e.g., XLogP3) to balance hydrophobicity .

  • Experimental Design : Synthesize derivatives with systematic substitutions and test against biological targets (e.g., cancer cell lines) using dose-response curves .

    Substituent Effect on Activity Key Reference
    4-Chloro↑ Binding affinity
    Butyl↑ Metabolic stability
    Propyl↓ Solubility

Q. What crystallographic strategies are suitable for resolving structural ambiguities in this compound?

  • Methodology :

  • X-ray Diffraction (XRD) : Use SHELXL for refinement, with Mo-Kα radiation (λ = 0.71073 Å) to resolve bond lengths/angles. Prepare single crystals via slow evaporation in ethanol/water .
  • Challenges : Address potential twinning or disorder in alkyl chains by collecting high-resolution data (θ > 25°) and applying restraints during refinement .

Q. How can computational modeling predict interactions with biological targets?

  • In Silico Approaches :

  • Docking Studies : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., kinases). Validate with molecular dynamics simulations (100 ns) to assess stability .
  • Pharmacophore Mapping : Identify critical hydrogen bond donors (amide NH) and acceptors (pyrimidine carbonyl) using Schrödinger Suite .

Data Contradiction and Reproducibility

Q. How to address discrepancies in reported synthetic yields for similar pyrimidine derivatives?

  • Analysis Framework :

  • Variable Control : Compare solvent systems (e.g., DMF vs. dichloromethane), catalyst loadings, and temperature gradients across studies .
  • Reproducibility Checklist :

Standardize starting material purity (≥95%).

Use inert atmosphere (N2_2/Ar) for moisture-sensitive steps.

Validate yields via independent replication .

Q. Why do biological assay results vary for structurally analogous compounds?

  • Critical Factors :

  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or serum concentrations alter IC50_{50} values .
  • Compound Stability : Test degradation under assay conditions (e.g., PBS pH 7.4 at 37°C for 24h) via LC-MS to rule out false negatives .

Methodological Best Practices

Q. What protocols ensure reliable solubility and stability profiling?

  • Experimental Design :

  • Solubility : Use shake-flask method in PBS/DMSO mixtures, quantified via UV-Vis spectroscopy .
  • Stability : Store lyophilized samples at -20°C; avoid repeated freeze-thaw cycles. Monitor hydrolytic degradation at pH 1–9 .

Q. How to optimize purification for scale-up synthesis?

  • Chromatography : Employ flash column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediates. For final product, use preparative HPLC with a water/acetonitrile gradient .
  • Crystallization : Screen solvents (e.g., ethyl acetate/heptane) to improve crystal habit and yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.